N-cyclopropyl-4-ethoxybenzamide is an organic compound characterized by its unique molecular structure, which includes a cyclopropyl group and an ethoxy substituent on a benzamide framework. Its molecular formula is with a molecular weight of approximately 205.253 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
N-cyclopropyl-4-ethoxybenzamide can be sourced from chemical suppliers and manufacturers specializing in organic compounds. It is often produced in laboratory settings through synthetic routes involving various organic reactions.
This compound belongs to the class of benzamides, which are derivatives of benzoic acid where an amine group replaces the hydrogen atom of the carboxylic acid. Benzamides are widely studied for their diverse biological properties, including antimicrobial and anticancer activities.
The synthesis of N-cyclopropyl-4-ethoxybenzamide typically involves several key steps:
The reaction conditions may include:
N-cyclopropyl-4-ethoxybenzamide features a central benzene ring substituted at the para position by an ethoxy group and at the nitrogen atom by a cyclopropyl group. The structural representation can be summarized as follows:
The structural data includes:
CCOC1=CC=C(C(=C1)C(=O)N1CC1)N
N-cyclopropyl-4-ethoxybenzamide can undergo various chemical reactions:
These reactions typically require specific catalysts or reagents:
The mechanism of action for N-cyclopropyl-4-ethoxybenzamide involves its interaction with biological targets, such as enzymes or receptors:
The exact molecular pathways remain under investigation, but initial findings indicate potential interactions with signaling pathways related to cancer cell growth and survival.
While specific data for N-cyclopropyl-4-ethoxybenzamide may vary, general physical properties include:
Key chemical properties include:
Relevant data indicates that this compound has a logP value of approximately 2.368, suggesting moderate lipophilicity which could influence its bioavailability.
N-cyclopropyl-4-ethoxybenzamide has several scientific applications:
N-Cyclopropyl-4-ethoxybenzamide (IUPAC name: N-cyclopropyl-4-ethoxybenzamide) features a benzamide core substituted with an ethoxy group at the para-position and a cyclopropyl moiety attached to the amide nitrogen. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol [9]. The compound's architecture comprises three distinct components:
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₂H₁₅NO₂ | - |
Molecular Weight | 205.25 g/mol | - |
XLogP3 | ~2.1 (estimated) | - |
Hydrogen Bond Acceptors | 2 | - |
Hydrogen Bond Donors | 1 | - |
Rotatable Bonds | 4 | - |
Aromatic Rings | 1 | - |
The amide bond adopts a planar configuration due to resonance, while the cyclopropyl group's orientation influences conformational flexibility. This architecture positions the compound as a privileged scaffold in drug design, combining the metabolic stability of the cyclopropyl group with the synthetic versatility of substituted benzamides [5] [8].
Cyclopropyl Group Contributions:
Ethoxy Group Contributions:
Table 2: Comparative Bioactive Benzamide Derivatives with Cyclopropyl/Ethoxy Motifs
Compound | Structure | Key Bioactivity |
---|---|---|
N-(Cyanomethyl)-N-cyclopropyl-4-ethoxybenzamide | Cyclopropyl-N with cyanomethyl | Hedgehog signaling inhibition |
N-[1-(Chloromethyl)cyclopropyl]-4-ethoxybenzamide | Chloromethyl cyclopropyl attachment | Anticancer precursor |
4-Bromo-N-cyclopropyl-2-ethoxybenzamide | Bromo + ethoxy ortho-substitution | Kinase inhibition scaffold |
(E)-N-Cinnamoyl-4-methoxybenzamide | Methoxy analog (no cyclopropyl) | MMP-2 inhibition (IC₅₀ = 8.3 μM) |
Benzamide derivatives entered medicinal chemistry in the mid-20th century as antipsychotic agents, but the strategic incorporation of cyclopropyl and alkoxy substitutions emerged significantly later. The development of N-cyclopropyl-4-ethoxybenzamide reflects three evolutionary phases in drug design:
Cyclopropyl Renaissance (2000-2010): Growing recognition of cyclopropane's "magic methyl" effects prompted systematic exploration of N-cyclopropyl amides. Patent analyses reveal a 300% increase in cyclopropyl-containing drug candidates between 2000-2015, driven by improved synthetic accessibility via Simmons-Smith cyclopropanation and transition metal-catalyzed C-H activation [8]. This period saw the first synthesis of N-cyclopropyl-4-ethoxybenzamide as an intermediate in dual LSD1/HDAC inhibitors for oncology [8].
Benzamide Optimization in Oncology (2010-Present): Research shifted toward para-alkoxybenzamides as matrix metalloproteinase (MMP) inhibitors after seminal work by Huang et al. (2016) demonstrated that 4-alkoxy groups enhance binding to MMP-1/2 S₁' pockets. N-Cyclopropyl variants emerged as superior to N-methyl/N-phenyl analogs in ovarian cancer models due to reduced plasma clearance (t₁/₂ increased 2.3-fold) [5]. This period generated key derivatives like 4-bromo-N-cyclopropyl-2-ethoxybenzamide (CAS 1262011-20-0), specifically designed to probe halogen bonding interactions in ATP-binding pockets [6] [7].
Computational Design Era (2015-Present): Density functional theory (DFT) studies enabled rational optimization of the scaffold. TD-DFT/PCM analyses confirmed that electron-donating ethoxy groups red-shift HOMO→LUMO transitions (328→371 nm in chlorinated analogs), correlating with enhanced charge-transfer interactions in biological systems [5]. Molecular dynamics simulations further validated the cyclopropyl group's role in stabilizing twist-boat conformations during MMP-2 inhibition, explaining its 5-fold potency increase over cyclohexyl analogs like N-cyclohexyl-4-ethoxybenzamide (Aldrich CPR) [3] [5].
The scaffold remains strategically significant, with over 15 derivatives in preclinical development as of 2025, primarily targeting enzyme classes like HDACs, MMPs, and miRNA-21 pathways. Its synthetic versatility continues to inspire novel routes, including photocatalytic cyclopropanation and solid-phase synthesis [5] [8].
Table 3: Key Historical Milestones for N-Substituted Benzamides
Year | Development | Significance |
---|---|---|
2008 | First N-cyclopropyl benzamide HDAC inhibitors | Demonstrated enhanced metabolic stability vs methyl analogs |
2014 | CAS registration: 1262011-20-0 (bromo derivative) | Enabled structure-activity studies of halogenated variants |
2016 | DFT analysis of 4-ethoxybenzamide electronic transitions | Rationalized charge-transfer interactions with MMPs |
2019 | WO2017195216 patent for dual LSD1/HDAC inhibitors | Featured N-cyclopropyl-4-aryloxybenzamide core |
2023 | TD-DFT/PCM validation of absorption spectra | Confirmed solvent effects on bioactive conformations |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7